3-(Methylamino)butanamide hydrochloride
Overview
Description
3-(Methylamino)butanamide hydrochloride is an organic compound with the empirical formula C5H13ClN2O . It has a molecular weight of 152.62 . It is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CNC(C)CC(N)=O
. The InChI representation is 1S/C5H12N2O.ClH/c1-4(7-2)3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
. Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Chiral Organocatalysts
3-(Methylamino)butanamide hydrochloride derivatives have been utilized as chiral organocatalysts in asymmetric syntheses. For instance, certain butanamide compounds, including those with methylamino groups, have been used in the asymmetric reduction of prochiral N-aryl ketimines, demonstrating their utility in producing enantiomerically enriched products (Noshi, 2014).
Heterocyclic Synthesis
This compound also finds applications in the synthesis of heterocyclic compounds. It has been involved in condensation reactions leading to the formation of polyfunctionally substituted pyridine and pyrazole derivatives, contributing to the diversity of structures available for pharmaceutical and material science applications (Hussein, Harb, & Mousa, 2008).
Synthesis of Derivatives
Research has shown the synthesis of derivatives from this compound, such as the preparation of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, indicating its versatility as a precursor in synthetic organic chemistry (Zhou Yawen, 2004).
Novel Indole-Based Scaffolds
The compound has been integrated into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing its role in the development of potential therapeutic agents, particularly in the context of urease inhibition (Nazir et al., 2018).
Reaction with Aliphatic Amines
Further research includes its reactions with aliphatic amines to produce previously unknown compounds, expanding the chemical space for novel molecule discovery (Shablykin, Chumachenko, & Brovarets, 2021).
Safety and Hazards
Properties
IUPAC Name |
3-(methylamino)butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(7-2)3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRNXPRCOYSKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.